3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
Description
Properties
IUPAC Name |
3-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)12-5-8-14(9-6-12)22-16-10-7-13(21)11-15(16)20/h5-11H,21H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSIPRIXJXXQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves a multi-step process. One common method is a two-step substitution reaction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl or heteroaryl linkages. This reaction is critical for constructing complex aromatic systems in medicinal chemistry.
Example Reaction:
Typical Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Na₂CO₃, or CsF |
| Solvent | Toluene, THF, or DMF |
| Temperature | 80–110°C under inert atmosphere |
This reaction is widely used to attach electron-deficient aryl groups, leveraging the electron-withdrawing fluorine atom to enhance regioselectivity .
Hydrolysis of Boronate Ester
The pinacol boronate ester undergoes hydrolysis under acidic or oxidative conditions to form the corresponding boronic acid, a versatile intermediate for further functionalization .
Reaction Pathway:
Key Observations:
-
Hydrolysis rates depend on pH and temperature.
-
The boronic acid derivative can participate in nucleophilic additions or serve as a directing group in metal-catalyzed reactions.
Electrophilic Aromatic Substitution
The aniline group directs electrophilic attacks to the ortho and para positions, while the fluorine atom modulates reactivity through inductive effects .
Demonstrated Reactions:
-
Nitrosation: Forms diazonium salts for Sandmeyer or azo coupling reactions.
-
Halogenation: Bromination or iodination at activated positions.
Example Diazotization:
Nucleophilic Displacement of Fluorine
The fluorine atom at the 3-position can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions, though this requires elevated temperatures due to the strong C–F bond .
Experimental Insight:
-
Fluorine substitution is less common than boronate reactions but relevant in tailored syntheses of fluorinated analogs .
Copper-Mediated Fluorination
The boronate ester facilitates copper-catalyzed fluorination, enabling the introduction of additional fluorine atoms or isotopic labeling (e.g., ¹⁸F for radiopharmaceuticals) .
Reaction Scheme:
Optimized Parameters:
Oxidative Coupling
The aniline moiety participates in oxidative coupling with phenols or thiols, forming conjugated systems. This is catalyzed by enzymes or metal oxides .
Application Example:
Synthesis of antimalarial quinolone-diarylether hybrids via coupling with arylboronic acids .
Stability and Side Reactions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C18H21BFNO
- Molecular Weight : 315.17 g/mol
- CAS Number : 1029439-02-8
These properties indicate that it belongs to a class of compounds known for their functional versatility, particularly in drug development and organic synthesis.
Medicinal Chemistry
One of the primary applications of 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is in the field of medicinal chemistry. Its boron-containing structure allows it to participate in various chemical reactions that are vital for drug development.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of phenylboronic acids have been investigated for their ability to inhibit cancer cell proliferation. A study demonstrated that phenylboronic acid derivatives showed significant cytotoxicity against various human cancer cell lines, suggesting that this compound could be explored as a potential anticancer agent .
The compound is also valuable in synthetic chemistry as a reagent for coupling reactions. Its boron moiety can facilitate cross-coupling reactions essential for forming carbon-carbon bonds.
Synthesis Application
In synthetic pathways, it can be utilized in Suzuki-Miyaura coupling reactions to form complex organic molecules. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain these functional groups . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline with structurally related compounds:
Pharmacological and Industrial Relevance
- Pharmaceuticals : The target compound is a key intermediate in kinase inhibitor synthesis, whereas CAS 1446236-84-5 is used in antifungal agents .
- Agrochemicals: Fluorinated analogues (e.g., 3-Fluoro-4-(4-fluorophenoxy)aniline) are leveraged for their enhanced bioavailability and resistance to metabolic degradation .
- Materials Science : Boron-containing anilines like CAS 214360-73-3 are incorporated into OLEDs and liquid crystals due to their electron-transport properties .
Biological Activity
3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBClFNO
- Molecular Weight : 365.63 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Cell Signaling Modulation : It can modulate signaling pathways that are crucial for cell proliferation and survival.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives of aniline compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.6 | Apoptosis induction |
| Study B | MCF7 | 7.2 | Cell cycle arrest |
| Study C | A549 | 6.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Moderate |
| Escherichia coli | 15 µg/mL | Moderate |
| Pseudomonas aeruginosa | 20 µg/mL | Low |
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
- A study published in ACS Sustainable Chemistry & Engineering examined the anticancer effects of similar compounds on breast cancer cells. The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased cytochrome c release and activation of caspases .
- Research on Antimicrobial Effects :
Q & A
Q. What are the standard synthetic routes for preparing 3-Fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline, and what reaction conditions optimize yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example:
- Reagents : A palladium catalyst (e.g., Pd(dppf)₂Cl₂ or tetrakis(triphenylphosphine)palladium), a base (K₂CO₃), and a boronate ester precursor.
- Conditions : Reactions are performed in polar aprotic solvents (dioxane/water mixtures) under nitrogen at elevated temperatures (55–110°C). Yields range from 96% to 98% under optimized conditions .
- Purification : Column chromatography (silica gel or reverse-phase C18) is commonly used .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- LCMS : To confirm molecular weight (e.g., observed [M+H]⁺ peaks at m/z 285–307) .
- HPLC : For purity assessment (retention time ~0.99 minutes under specific conditions) .
- NMR : ¹H/¹³C NMR for structural confirmation, as demonstrated for related aniline-boronate esters .
Advanced Research Questions
Q. How do purification challenges impact the scalability of synthesizing this compound?
Reverse-phase chromatography (acetonitrile/water) may result in low yields (e.g., 14%) due to solubility issues or boronate ester hydrolysis . Alternatives include:
- Solvent optimization : Ethyl acetate/petroleum ether mixtures for silica gel chromatography .
- Inert handling : Storage under nitrogen to prevent boronate degradation .
Q. What factors influence the stability of the tetramethyl-1,3,2-dioxaborolane group under different experimental conditions?
The boronate ester is sensitive to:
- Hydrolysis : Aqueous or acidic conditions can cleave the B–O bond. Stability is improved in anhydrous solvents (e.g., dioxane) and inert atmospheres .
- Temperature : Prolonged heating above 100°C may degrade the boronate moiety; reactions are typically kept below 110°C .
Q. How do catalyst choices affect reaction efficiency and byproduct formation?
- Pd(dppf)₂Cl₂ : Provides high yields (96%) in coupling reactions with aryl bromides .
- Tetrakis(triphenylphosphine)palladium : Efficient for aryl iodides but may require higher catalyst loading (3.7 mol%) .
- Dicyclohexylphosphine ligands : Improve selectivity in sterically hindered systems but reduce reaction rates .
Data Contradiction and Optimization
Q. Why do yields vary significantly across similar Suzuki-Miyaura reactions involving this compound?
Discrepancies arise from:
- Substrate reactivity : Electron-deficient aryl halides (e.g., trifluoromethyl-substituted pyridines) react faster than electron-rich analogs .
- Catalyst deactivation : Impurities in starting materials (e.g., residual amines) can poison palladium catalysts, requiring rigorous purification .
Q. How can conflicting NMR data for related aniline-boronate esters be resolved?
- Deuterated solvent effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃; consistent solvent use is critical .
- Dynamic exchange : Boronate ester rotamers may split peaks; elevated temperatures or ¹¹B NMR can clarify .
Methodological Recommendations
Q. What strategies mitigate boronate ester hydrolysis during long-term storage?
- Lyophilization : Store the compound as a lyophilized powder under argon .
- Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solvents .
Q. How can researchers validate the absence of residual palladium in final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
